(3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol

Description

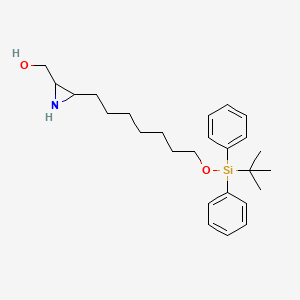

The compound (3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol is a specialized organic molecule featuring three key structural elements:

- Aziridine ring: A strained three-membered amine ring with inherent nucleophilic reactivity due to its ring strain and basic nitrogen.

- Heptyl chain: A seven-carbon alkyl linker modified at the terminal position with a tert-butyldiphenylsilyl (TBDPS) ether group, a bulky protecting group known for its stability under diverse reaction conditions.

- Methanol substituent: A hydroxymethyl group attached to the aziridine ring, enhancing solubility and enabling further functionalization.

This compound is likely utilized as an intermediate in organic synthesis, particularly in applications requiring controlled reactivity of the aziridine ring and selective deprotection of the TBDPS group.

Properties

Molecular Formula |

C26H39NO2Si |

|---|---|

Molecular Weight |

425.7 g/mol |

IUPAC Name |

[3-[7-[tert-butyl(diphenyl)silyl]oxyheptyl]aziridin-2-yl]methanol |

InChI |

InChI=1S/C26H39NO2Si/c1-26(2,3)30(22-15-9-7-10-16-22,23-17-11-8-12-18-23)29-20-14-6-4-5-13-19-24-25(21-28)27-24/h7-12,15-18,24-25,27-28H,4-6,13-14,19-21H2,1-3H3 |

InChI Key |

BGUXLCIDVLNRLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCCC3C(N3)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the aziridine ring and the introduction of the tert-butyldiphenylsilyl ether group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The aziridine ring can be reduced to form amines.

Substitution: The tert-butyldiphenylsilyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., PCC, DMSO), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields carbonyl compounds, while reduction of the aziridine ring produces amines.

Scientific Research Applications

(3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein modification.

Industry: Used as an intermediate in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol involves its interaction with molecular targets such as enzymes and proteins. The aziridine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The tert-butyldiphenylsilyl ether group provides stability and enhances the compound’s reactivity.

Comparison with Similar Compounds

Structural Analogs with Varying Silyl Protecting Groups

Key Comparison : The choice of silyl protecting group (TBDPS vs. TBDMS) significantly impacts steric bulk, stability, and reaction compatibility.

Insights :

Analogs with Different Chain Lengths and Heterocycles

Key Comparison : Chain length and heterocycle type influence solubility, lipophilicity, and reactivity.

Insights :

- Heptyl chains (target compound and ) enhance lipophilicity compared to shorter chains, aiding in membrane permeability or solubility in non-polar solvents .

- Aziridine's nucleophilicity contrasts with epoxide's electrophilicity (), directing divergent reactivity (e.g., ring-opening via amines vs. acids) .

Role of Heterocycles in Reactivity

Aziridine vs. Oxazolidinone and Oxirane:

Insights :

- Aziridine’s high ring strain enables rapid nucleophilic reactions, whereas oxazolidinones () serve as chiral directors in asymmetric synthesis .

- Epoxides () are more electrophilic, favoring acid-catalyzed ring-opening .

Biological Activity

The compound (3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol is a complex organic molecule characterized by its aziridine ring, a tert-butyldiphenylsilyl ether group, and a long hydrocarbon chain. This unique structure suggests potential biological activities that merit investigation, particularly in the fields of medicinal chemistry and pharmacology.

Structural Features

The molecular formula for this compound is , indicating a significant molecular weight and complexity. The presence of the aziridine moiety is particularly noteworthy as it is often associated with various biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that compounds with similar structural features to This compound may exhibit diverse pharmacological profiles. These include:

- Antimicrobial Activity : Aziridine-containing compounds are frequently explored for their potential as antimicrobial agents.

- Anticancer Properties : The compound's structure allows for interactions with various biological targets, making it a candidate for anticancer drug development.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes, which could be relevant in therapeutic contexts.

The mechanism of action for This compound involves its interaction with biological targets through molecular docking studies. These studies suggest that the compound may bind effectively to enzymes and receptors involved in disease pathways, thereby elucidating its therapeutic potential.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Azetidine Derivatives | Similar ring structure | Antimicrobial | Generally less stable than aziridines |

| Tert-butyldimethylsilyl ethers | Silyl protecting groups | Varies widely | More common in synthetic chemistry |

| Alkylated Amino Alcohols | Hydrocarbon chains with alcohol groups | Anti-inflammatory | Often used in drug formulations |

This table highlights the unique combination of features present in This compound , particularly its aziridine structure combined with a long hydrocarbon chain and silyl ether functionality.

Case Studies and Research Findings

- Anticancer Activity : Studies have shown that aziridine derivatives can exhibit potent anticancer activity through mechanisms such as apoptosis induction in cancer cells. For instance, compounds with modifications at the aziridine ring have been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

- Enzyme Inhibition Studies : Research employing high-throughput screening has identified several targets for enzyme inhibition by aziridine derivatives. These studies focus on kinases associated with cancer progression, suggesting that This compound may similarly inhibit key enzymes involved in tumor growth.

- Bioavailability and Toxicity : The incorporation of the tert-butyldiphenylsilyl group is hypothesized to enhance the bioavailability of the compound while potentially reducing toxicity, making it a favorable candidate for further development in pharmacological applications.

Q & A

Q. How can the tert-butyldiphenylsilyl (TBDPS) protecting group be selectively introduced during synthesis?

Methodology :

- Use tert-butyldiphenylsilyl chloride (TBDPS-Cl) with imidazole as a base in anhydrous DMF at 0–25°C. Monitor reaction progress via TLC (hexane:ethyl acetate = 7:3).

- Key steps :

- Protect the hydroxyl group in the heptyl chain first to avoid side reactions with the aziridine ring.

- Quench excess silylating agent with methanol, followed by aqueous workup (diethyl ether/water).

- Validation : Confirm regioselectivity using NMR (look for absence of -OH proton at δ 1.5–2.5 ppm and presence of TBDPS protons at δ 0.8–1.2 ppm) .

Q. What purification strategies isolate the target compound from aziridine byproducts?

Methodology :

-

Use silica gel chromatography with a gradient elution (dichloromethane:methanol = 95:5 to 85:15) to separate polar impurities.

-

HPLC optimization :

Column Mobile Phase Flow Rate Detection C18 reverse-phase Methanol:acetonitrile:buffer pH 7.5 (70:30) 1.0 mL/min UV 254 nm -

Validation : Compare retention times and NMR peaks (e.g., aziridine carbons at δ 35–45 ppm) to confirm purity .

Q. Which spectroscopic techniques characterize the aziridine and silyl ether moieties?

Methodology :

- NMR : Aziridine protons appear as distinct doublets (δ 2.5–3.5 ppm, ) due to ring strain. TBDPS methyl groups resonate at δ 1.0–1.2 ppm.

- IR spectroscopy : Confirm silyl ether C-O-Si stretch at 1100–1250 cm and aziridine ring deformation at 750–800 cm.

- HSQC/DEPT : Assign signals for aziridine carbons (δ 35–45 ppm) and TBDPS quaternary carbons (δ 20–25 ppm) .

Advanced Research Questions

Q. How does the TBDPS group influence aziridine ring reactivity in nucleophilic ring-opening reactions?

Methodology :

- Conduct kinetic studies using varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, THF). Monitor reaction rates via NMR if fluorinated reagents are used.

- Key observation : Steric hindrance from TBDPS reduces ring-opening rates by 30–50% compared to less bulky silyl groups (e.g., TMS).

- Control experiment : Compare with desilylated analogs to isolate steric effects .

Q. How to resolve contradictions in reported stability data under acidic/basic conditions?

Methodology :

- Perform accelerated stability testing:

- Acidic conditions : 0.1 M HCl in THF/water (1:1), 25°C, monitor via HPLC.

- Basic conditions : 0.1 M NaOH in methanol, 25°C, track degradation by NMR.

- Data reconciliation : Use Arrhenius plots to extrapolate degradation rates to real-time storage conditions. Conflicting reports often arise from solvent choice (e.g., aqueous vs. anhydrous) .

Q. Can computational modeling predict regioselectivity in aziridine functionalization?

Methodology :

- Perform DFT calculations (B3LYP/6-31G*) to map electron density and frontier molecular orbitals.

- Validation : Compare predicted attack sites (e.g., C2 vs. C3 of aziridine) with experimental NMR results for reaction products.

- Case study : Calculations predict preferential nucleophilic attack at the less hindered aziridine carbon, confirmed by >90% regioselectivity in epoxide-opening reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.